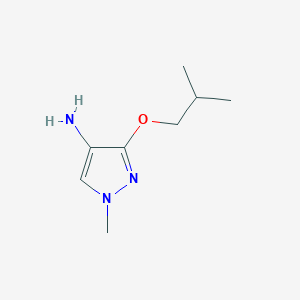

1-methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine

Description

1-Methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine is a pyrazole derivative with a methyl group at position 1, a 2-methylpropoxy (isobutoxy) substituent at position 3, and an amine group at position 2. Pyrazole derivatives are known for their bioactivity, often serving as kinase inhibitors, antimicrobial agents, or intermediates in drug synthesis .

The 2-methylpropoxy group introduces steric bulk and moderate lipophilicity, which may influence solubility and metabolic stability compared to smaller (e.g., methoxy) or more polar substituents. Synthetic routes for similar compounds involve nucleophilic substitution or coupling reactions, as seen in (Pd-catalyzed amination) and (Vilsmeier–Haack formylation) .

Properties

IUPAC Name |

1-methyl-3-(2-methylpropoxy)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-6(2)5-12-8-7(9)4-11(3)10-8/h4,6H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIKTTHCXXMDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NN(C=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-pyrazol-4-amine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key pyrazole analogs vary primarily in their position-3 substituents, leading to differences in molecular weight, polarity, and functional group interactions. Below is a comparative table:

Key Observations :

- Trifluoromethyl Derivatives : Compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit high lipophilicity (LogP ~1.5–2.0), making them suitable for blood-brain barrier penetration in CNS-targeting drugs .

- Fluorinated Alkoxy Groups : The tetrafluoropropoxy group in increases molecular weight and stability against oxidative metabolism, a critical feature in pesticide design .

Biological Activity

1-Methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the 2-methylpropoxy group enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

This compound has been studied for its inhibitory effects on various biological targets:

- Phosphatidylinositol-3-Kinase (PI3K) : This compound serves as an intermediate for synthesizing PI3K inhibitors, which play a critical role in cell growth and metabolism. Inhibition of PI3K is associated with antitumor activity by hindering tumor cell proliferation and glucose metabolism .

- Calcium Release Activated Calcium (CRAC) Channels : The compound has shown potential in modulating calcium channels, which are implicated in inflammatory conditions such as rheumatoid arthritis and asthma. By regulating calcium release, it may inhibit IL-2 production, contributing to its anti-inflammatory properties .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antitumor activity. For instance, studies have shown that modifications in the pyrazole structure can lead to enhanced inhibition of cancer cell lines. The specific activity of this compound against various cancer types remains to be fully elucidated but aligns with the broader trends observed in similar compounds.

Antifungal Activity

The pyrazole derivatives have also been evaluated for antifungal properties. In particular, compounds with similar structural motifs have demonstrated significant antifungal activity against a range of phytopathogenic fungi. The mechanism often involves disruption of fungal cell wall synthesis or function .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Inhibition Studies : A study highlighted that certain pyrazole derivatives exhibited IC50 values lower than established inhibitors like allopurinol and febuxostat in xanthine oxidase inhibition assays, suggesting strong potential for treating hyperuricemia and related conditions .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazole ring can significantly impact biological activity. For example, adding different substituents can enhance lipophilicity and improve binding affinity to target enzymes .

Data Tables

Q & A

Basic: What are the standard synthetic routes for 1-methyl-3-(2-methylpropoxy)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization, substitution, and purification. Key steps include:

- Cyclization : Reacting iodopyrazole derivatives with amines (e.g., cyclopropanamine) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .

- Substitution : Introducing the 2-methylpropoxy group via nucleophilic substitution, often using cesium carbonate as a base and copper(I) bromide as a catalyst .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Critical Conditions :- Catalyst selection : Copper(I) bromide enhances coupling efficiency in substitution reactions .

- Temperature control : Prolonged heating (>48 hours) may degrade sensitive intermediates.

- Solvent choice : DMSO improves solubility of iodopyrazole precursors .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions and hydrogen environments. For example:

- A singlet at δ ~3.2 ppm indicates the methyl group on the pyrazole ring .

- Methine protons from the 2-methylpropoxy group appear as multiplet signals at δ ~1.0–1.5 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 215) .

- IR Spectroscopy : Absorbance near 3298 cm⁻¹ suggests N–H stretching in the amine group .

Advanced: How can X-ray crystallography and computational tools resolve the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction :

- Computational Validation :

Advanced: How should researchers address contradictions between experimental and computational data (e.g., NMR vs. DFT)?

Methodological Answer:

- Identify Sources of Error :

- Mitigation Strategies :

Advanced: What assay designs are optimal for evaluating antimicrobial activity?

Methodological Answer:

- Microbial Screening :

- Key Controls :

Advanced: What challenges arise in modifying the pyrazole ring, and how can they be overcome?

Methodological Answer:

- Steric Hindrance : Bulky substituents (e.g., 2-methylpropoxy) reduce reaction efficiency.

- Mitigation : Use microwave-assisted synthesis to accelerate kinetics .

- Regioselectivity : Competing reaction pathways may yield byproducts.

- Purification : Hydrophobic derivatives may require reverse-phase HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.